molecular formula C19H18ClN3O B15216535 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one CAS No. 681827-24-7

3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one

Cat. No.: B15216535
CAS No.: 681827-24-7
M. Wt: 339.8 g/mol
InChI Key: DRDIONYVGJCOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one (CAS 681827-24-7) is a synthetic small molecule based on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its wide spectrum of intriguing biological properties and its presence in various natural products . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The 4(3H)-quinazolinone core is a versatile pharmacophore in medicinal chemistry, with derivatives demonstrating significant research potential in oncology . Specifically, compounds featuring this scaffold have been identified as inhibitors of critical protein kinases, which are enzymes pivotal in cell growth and proliferation signaling pathways . For instance, the pyrrolidine-substituted quinazolinone moiety is a key structural feature in advanced research compounds, such as certain kinesin spindle protein (KSP) inhibitors investigated for their antimitotic activity . The structural attributes of this molecule, including the benzyl group at the N-3 position and the chlorine atom at C-7, are common modifications explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . Beyond oncology research, quinazolinone derivatives are also investigated for their potential in antimicrobial applications. Recent studies highlight that novel 2,3-disubstituted quinazolin-4-ones can exhibit anti-virulence properties, such as inhibiting biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations, a promising approach that may circumvent conventional antibiotic resistance mechanisms . The presence of an alicyclic amine, such as pyrrolidine, at the 2-position of the quinazolinone ring has been associated with enhanced antimicrobial and anti-biofilm activity in related compounds . Researchers can leverage this compound as a valuable chemical building block or a reference standard for developing novel therapeutic candidates in these fields.

Properties

CAS No.

681827-24-7

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

3-benzyl-7-chloro-2-pyrrolidin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H18ClN3O/c20-14-8-9-15-17(11-14)22-18(16-7-4-10-21-16)23(19(15)24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,21H,4,7,10,12H2

InChI Key

DRDIONYVGJCOHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including antibacterial, antifungal, and receptor antagonism properties, supported by data tables and research findings.

  • Molecular Formula : C19H18ClN3O
  • Molecular Weight : 339.81 g/mol
  • CAS Number : 681827-24-7
  • Purity : ≥97% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilisNot specified

In vitro tests indicated that the compound effectively inhibited the growth of these bacteria, with complete death observed within 8 hours for S. aureus and E. coli at relevant concentrations .

Antifungal Activity

The compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for further exploration in antifungal therapies.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus nigerNot specified

The presence of halogen substituents in its structure is believed to enhance its bioactivity against these pathogens .

Receptor Antagonism

In addition to its antimicrobial properties, this compound has been investigated for its potential as an adenosine A2A receptor antagonist. Compounds with similar structures have shown promising results in inhibiting cAMP release in HEK293 cells.

Table 3: A2A Receptor Antagonist Activity

CompoundIC50 (µM)
Reference Compound (ZM-241385)0.1
3-Benzyl Derivative6

The introduction of a piperidine moiety has been suggested to improve solubility and enhance biological activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on pyrrolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited varying degrees of antibacterial activity, emphasizing the importance of molecular modifications in enhancing efficacy .
  • Mechanistic Insights : Research into the binding affinities and interaction networks of quinazoline derivatives with target receptors has provided insights into their mechanisms of action, suggesting that structural modifications can significantly impact their pharmacological profiles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 7-chloro group undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for introducing functional groups or modifying the quinazoline scaffold. For example:

Reaction ConditionsProduct FormedYield (%)Reference
KOH (aqueous), 80°C, 12 h7-Hydroxyquinazolinone derivative72
NaN₃ (DMF), 100°C, 8 h7-Azidoquinazolinone intermediate68

The chloro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating displacement by nucleophiles like hydroxide or azide ions.

Copper-Catalyzed Cycloaddition and Ring Functionalization

A Cu(I)-catalyzed three-component reaction enables the synthesis of phenolic quinazolin-4(3H)-one derivatives. This method avoids oxidants and harsh conditions:

Reagents :

  • 2-Aminobenzamide derivatives

  • Sulfonyl azides

  • Terminal alkynes

Key Steps :

  • Formation of N-sulfonylketenimine intermediates via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Nucleophilic addition of the quinazoline nitrogen to the ketenimine.

  • Aromatization-driven elimination of the sulfonyl group.

Example Synthesis :

Starting MaterialProductYield (%)Conditions
2-Amino-N-benzylbenzamide (1a )2-(3-Hydroxybenzyl)quinazolinone89CuI, MeCN, rt, 24 h

This method achieved gram-scale synthesis of natural product analogs like 2-(4-hydroxybenzyl)quinazolin-4(3H)-one .

Oxidative Cyclization for Pyrroloquinazolinone Formation

PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization converts 2-(3-butenyl)quinazolin-4(3H)-ones into 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones.

Mechanism :

  • PIFA generates a radical cation intermediate.

  • 5-exo-trig cyclization forms the pyrrolidine ring.

Representative Data :

Starting QuinazolinoneProductYield (%)Conditions
7a (R = H)6a (R = H)83PIFA, CH₂Cl₂, 0°C
7b (R = Cl)6b (R = Cl)78PIFA, CH₂Cl₂, 0°C

This method demonstrates high regioselectivity and functional group tolerance, enabling access to complex polyheterocycles .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

  • Ring-Opening : Acidic hydrolysis cleaves the pyrrolidine ring, yielding linear amines.

Example :

ReactionConditionsProductYield (%)
N-MethylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative65
HCl-mediated ring-opening6M HCl, reflux, 6 h4-Aminobutanol side chain58

Pharmacological Activity-Driven Modifications

While not direct chemical reactions, the compound’s interactions with biological targets inform its derivatization:

  • Kinase Inhibition : The quinazoline core binds to EGFR’s ATP pocket, guiding structural optimizations (e.g., introducing electron-withdrawing groups to enhance affinity) .

  • Solubility Enhancements : PEGylation of the pyrrolidine nitrogen improves aqueous solubility for in vivo studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one and its analogs, based on similarity scores and substituent analysis (see for similarity metrics):

Compound Name Core Structure Similarity Score Key Substituents Synthetic Route
This compound Quinazolin-4(3H)-one Reference 3-Benzyl, 7-Cl, 2-pyrrolidin-2-yl Electrochemical cyclization
(E)-3-Benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one (CAS 1290541-46-6) Quinazolin-4(3H)-one 0.67 3-Benzyl, 2-(pyridin-3-yl)vinyl Unreported; likely Heck coupling
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2) Pyrido[2,3-d]pyrimidin-7(8H)-one 0.85 6-Bromo, 2-Cl, 8-cyclopentyl, 5-methyl Likely nucleophilic substitution
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS 1211443-58-1) Pyrrolo[2,3-d]pyrimidine 0.82 2-Cl, 7-cyclopentyl, 6-carboxamide, N,N-dimethyl Amide coupling or cyclization strategies

Key Observations :

Core Heterocycle Variation: The reference compound and (E)-3-Benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one share a quinazolinone core, whereas the higher-similarity analogs (similarity scores 0.82–0.85) feature pyrido- or pyrrolo-pyrimidine scaffolds. These cores differ in aromaticity and nitrogen positioning, which could influence target selectivity .

Substituent Profiles :

  • The 7-chloro and 3-benzyl groups in the reference compound are absent in the pyrido/pyrrolo-pyrimidine analogs, which instead prioritize halogenation (e.g., 6-bromo) and bulky substituents (e.g., cyclopentyl). These modifications may enhance binding to hydrophobic pockets in biological targets.

Synthetic Accessibility :

  • The reference compound’s synthesis via electrochemical cyclization (acetic acid electrolyte, room temperature) offers advantages in sustainability and functional group tolerance compared to traditional methods requiring harsh reagents . In contrast, the pyrido/pyrrolo-pyrimidine analogs likely involve multi-step nucleophilic substitutions or transition-metal catalysis.

Pharmacological and Functional Implications

  • Anticancer Potential: notes that quinazolin-4(3H)-one derivatives synthesized electrochemically were modified into anticancer drug analogs, suggesting the reference compound’s scaffold is a viable platform for oncology research.

Q & A

Q. Design a protocol to evaluate the photostability of 3-benzylquinazolinone derivatives.

  • Steps :

Expose solid samples to UV light (λ = 254 nm) for 24–72 hours.

Monitor degradation via HPLC-UV at 220 nm.

Compare pre-/post-exposure NMR to identify photoproducts (e.g., ring-opened amides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.